N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine
Description
N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine is a benzimidazole derivative featuring a 2,6-dimethylphenyl substituent at the amine position and a tosyl (p-toluenesulfonyl) group at the 1-position of the benzimidazole core. The tosyl group enhances steric bulk and may influence solubility, stability, and reactivity compared to non-tosylated analogs.
Properties
Molecular Formula |
C22H21N3O2S |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C22H21N3O2S/c1-15-11-13-18(14-12-15)28(26,27)25-20-10-5-4-9-19(20)23-22(25)24-21-16(2)7-6-8-17(21)3/h4-14H,1-3H3,(H,23,24) |
InChI Key |
DRWDZAREGDVMIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
The most innovative approach involves a one-pot, three-step sequence utilizing o-phenylenediamine (1a ), p-toluenesulfonyl chloride (TsCl, 2a ), and 2,6-dimethylphenyl isothiocyanate (4a ) under visible light irradiation. The process integrates:
- N-Substitution : o-Phenylenediamine reacts with TsCl in a 90% ethanol/10% water solvent system with K₂CO₃ as a base, forming N-tosyl-o-phenylenediamine (3a ) at room temperature.
- Thiourea Formation : 3a couples with 4a to generate a thiourea intermediate (5a ).
- Cyclodesulfurization : Visible light (3 W blue LED) mediates radical-based cyclization, eliminating sulfur to yield the target benzimidazole.
Experimental Optimization
Key parameters include:
- Solvent System : Aqueous ethanol enhances solubility while minimizing toxicity.
- Base Selection : Inorganic bases (e.g., K₂CO₃) outperform organic bases (TEA, DBU), achieving 81% yield for 6a in 12 hours.
- Light Source : Blue LEDs (450–455 nm) promote thiyl radical formation, bypassing the need for photocatalysts.
This method achieves yields up to 92% across 69 derivatives, demonstrating broad substrate compatibility and scalability (gram-scale).
Triphenylphosphine-Mediated Dehydrative Cyclization
Traditional Two-Step Synthesis
A patent-based method employs dichlorotriphenylphosphine (Cl₂PPh₃) to drive cyclodehydration:
Limitations and Advantages
- Yield : 60–75%, lower than photochemical methods due to byproduct formation.
- Operational Simplicity : No specialized equipment required, making it industrially viable despite harsher conditions.
Transition Metal-Catalyzed C–H Activation
Palladium/Copper Cooperative Catalysis
A Pd/Cu-mediated one-pot synthesis from amidines and aryl halides offers an alternative route:
Performance Metrics
- Yield : 70–78% after silica gel chromatography.
- Substrate Scope : Limited to electron-deficient aryl halides due to oxidative coupling constraints.
Microwave-Assisted Solid-Phase Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (80°C, 20 min) in DMF with Cs₂CO₃ enables rapid assembly of the benzimidazole core from epoxyvinylcyclohexane precursors.
Key Considerations
- Solvent : DMF enhances microwave absorption but complicates purification.
- Yield : 65% after recrystallization, with minor diastereomer formation.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .
Scientific Research Applications
N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential antitumor effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| N-(2,6-Dimethylphenyl)-1-tosyl-1H-benzimidazol-2-amine | C₂₂H₂₁N₃O₂S | ~407.45 | Tosyl, 2,6-dimethylphenyl | Not reported | Research chemical |
| N-(2,6-Dimethylphenyl)-1H-benzimidazol-2-amine (1i) | C₁₅H₁₅N₃ | 237.13 | H, 2,6-dimethylphenyl | 148–149 | Synthetic intermediate |
| N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine | C₁₃H₁₃N₅ | 247.28 | 4,6-Dimethylpyrimidin-2-yl | Not reported | Crystallography studies |
| Metalaxyl | C₁₅H₂₁NO₄ | 279.34 | Methoxyacetyl, alanine | 72–73 | Fungicide |
Research Findings
- Synthetic Efficiency : The copper-promoted method for 1i (82% yield) suggests that analogous routes could be optimized for the tosylated derivative .
- Biological Relevance: The tosyl group may confer resistance to metabolic degradation compared to non-sulfonylated analogs, extending half-life in biological systems.
- Structural Insights : Pyrimidinyl-substituted benzimidazoles exhibit robust crystallinity, implying that the target compound’s tosyl group might hinder crystal packing due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
